3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Catalog No.
S709130
CAS No.
79418-78-3
M.F
C8H7FO3
M. Wt
170.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

CAS Number

79418-78-3

Product Name

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

IUPAC Name

3-fluoro-4-hydroxy-5-methoxybenzaldehyde

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C8H7FO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3

InChI Key

OOGOFUKAJDPHDJ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C=O)F)O

Synonyms

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde; 3-Fluoro-5-methoxy-4-hydroxybenzaldehyde; 5-Fluoro-4-hydroxy-3-methoxybenzaldehyde; 5-Fluorovanillin;

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)F)O

Synthesis of Aryl Fluorinated Compounds

Specific Scientific Field: Organic Chemistry

Comprehensive and Detailed Summary of the Application: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is used as a building block in the synthesis of aryl fluorinated compounds . These compounds are of interest in the field of organic chemistry due to the unique properties imparted by the fluorine atom, such as increased stability and altered reactivity.

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact reaction being carried out. Generally, this compound would be used in a reaction with other organic molecules under suitable conditions (e.g., appropriate temperature, solvent, and catalyst) to form the desired fluorinated compound .

Thorough Summary of the Results or Outcomes Obtained: The outcomes of these reactions would be the formation of new aryl fluorinated compounds. .

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H7FO3C_8H_7FO_3 and a molecular weight of approximately 170.14 g/mol. It is characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group attached to a benzene ring, which contributes to its unique chemical properties. This compound appears as a solid with a yellow to pale brown color and has a melting point range of 114-118 °C .

The compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly due to the functional groups that allow for various chemical modifications.

Typical of aldehydes and aromatic compounds:

  • Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions with various nucleophiles.
  • Condensation Reactions: It can react with amines to form Schiff bases, which may exhibit interesting biological activities .
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The presence of the hydroxy and methoxy groups makes the aromatic ring more reactive towards electrophiles.

Research indicates that 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde exhibits notable biological activities. It has been studied for its antibacterial properties against various bacterial strains, including Streptococcus pneumoniae and Haemophilus influenzae. Additionally, derivatives of this compound have shown antifungal activity and potential applications in treating infections.

Several synthetic pathways have been developed for producing 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde:

  • Direct Fluorination: Starting from 4-hydroxy-5-methoxybenzaldehyde, fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide in the presence of a base.
  • Hydroxylation: Hydroxylation can be performed through hydroxylating agents or by employing hydroxylation conditions on suitable precursors.

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are explored for use in polymers and other materials due to their unique properties.
  • Biological Research: The compound is used in studies investigating its biological effects, particularly in antimicrobial research.

Studies on 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde's interactions reveal its potential as a lead compound for developing new antibacterial agents. Its interactions with bacterial enzymes and cell membranes are subjects of ongoing research, aiming to elucidate the mechanisms behind its antimicrobial activity .

Several compounds share structural similarities with 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Fluoro-3-methoxybenzaldehyde128495-46-50.90
2-Fluoro-4-methoxybenzaldehyde331-64-60.90
3-Fluoro-5-methoxybenzoic acid176548-72-40.89
5-Fluoro-2-methoxybenzaldehyde19415-51-10.88
2-Fluoro-5-methoxybenzaldehyde105728-90-30.88

Uniqueness

The uniqueness of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde lies in its specific combination of functional groups—fluorine, hydroxy, and methoxy—which contribute to its distinct chemical reactivity and biological activity compared to similar compounds. This combination enhances its potential applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Dates

Modify: 2023-08-15

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